Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Description
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a cyclopentyl group attached to a methanone core, which is further linked to a piperidine ring substituted with a 2-hydroxyethyl moiety. This structure combines lipophilic (cyclopentyl) and hydrophilic (hydroxyethyl) elements, making it a versatile scaffold for pharmaceutical and materials science applications.
Its structural complexity and functional group diversity position it as a candidate for enzyme inhibition, as seen in related compounds targeting 17β-HSD5 (a steroid-metabolizing enzyme) .
Properties
IUPAC Name |
cyclopentyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUFYKKQPAKJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through alkylation reactions.
Formation of the Methanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols formed from the reduction of the methanone group.
Substituted Derivatives: Compounds with various substituents on the piperidine ring.
Scientific Research Applications
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxyethyl and piperidine moieties may interact with enzymes or receptors, modulating their activity. The cyclopentyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Varying Cycloalkyl Groups
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone () replaces the cyclopentyl group with a cyclohexenyl substituent. This modification introduces a six-membered ring with a double bond, increasing conformational flexibility and altering lipophilicity.
Piperidine vs. Piperazine Derivatives
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone () and (4-methylpiperazin-1-yl)methanone derivatives () highlight the impact of nitrogen atom placement. Piperidine analogs (six-membered ring, one nitrogen) are less polar than piperazine analogs (six-membered ring, two nitrogens).
Substituent Effects on the Piperidine Ring
- Hydroxyethyl vs. Methyl Groups : The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity, critical for interactions with enzymes like 17β-HSD5 . In contrast, methyl-substituted analogs (e.g., ) prioritize lipophilicity, which may improve membrane permeability but reduce solubility.
- Complex Functionalization: Compounds such as ((3R,4S)-4-((4-((4-Aminobenzyl)(allyl)amino)piperidin-1-yl)methyl)-3-hydroxy-3-phenylpyrrolidin-1-yl)(cyclopentyl)methanone () incorporate additional amino and aryl groups, expanding pharmacological activity but increasing synthetic complexity. The target compound’s simpler hydroxyethyl substitution balances synthetic feasibility with bioactivity .
Data Table: Key Properties of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone and Analogs
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Relevance |
|---|---|---|---|
| This compound | ~265.38 (estimated) | Cyclopentyl, 2-hydroxyethyl | Potential enzyme inhibitor (hypothesized) |
| Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | 237.34 | Cyclohexenyl, 2-hydroxyethyl | Lab use (structural analog) |
| (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone | ~245.34 (estimated) | 4-Methylphenyl, 4-methyl | Electronic/NLO studies |
| 4-(2-hydroxyethyl)piperidin-1-ylmethanone | ~298.38 (estimated) | 5-Methylindolyl, 2-hydroxyethyl | 17β-HSD5 inhibitor (crystallographic data) |
Research Findings and Implications
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound improves solubility compared to methyl or aryl-substituted analogs, critical for drug bioavailability .
- Steric and Electronic Effects : Cyclopentyl provides moderate steric bulk, while cyclohexenyl analogs () may adopt different conformations due to ring flexibility .
- Enzyme Interaction : The hydroxyethyl-piperidinyl motif is a recurring feature in enzyme inhibitors, suggesting its utility in rational drug design .
Biological Activity
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, a compound with the molecular formula C13H23NO2, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biochemical properties, mechanisms of action, and empirical research findings, supported by data tables and case studies.
Overview
This compound features a piperidine ring substituted with hydroxyethyl and cyclopentyl groups. Its structural characteristics suggest significant interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Target Interactions
The compound primarily interacts with receptor tyrosine kinases (RTKs) , which are pivotal in cell signaling. The binding of this compound to these receptors can lead to modulation of downstream signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and differentiation.
The compound has been shown to act as an ATP-competitive inhibitor , selectively affecting certain kinases. This inhibition can lead to altered enzyme activity and subsequent changes in cellular processes. The interaction dynamics include binding to active sites, which can either inhibit or activate enzymatic functions.
Cellular Effects
This compound exhibits notable effects on various cell types:
- Cell Proliferation : At lower concentrations, the compound promotes cell proliferation by enhancing metabolic functions.
- Gene Expression : It modulates gene expression profiles associated with cell survival and growth.
Stability and Efficacy
Laboratory studies indicate that the stability of this compound is crucial for its efficacy. Over time, degradation can diminish its biological activity. The compound's effects also vary significantly with dosage in animal models, demonstrating beneficial outcomes at lower doses while potentially leading to adverse effects at higher concentrations.
Research Applications
This compound is being explored across several domains:
- Pharmaceutical Research : Investigated for its potential therapeutic roles, particularly as a pharmacophore in drug design.
- Chemical Synthesis : Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Table 1: Biological Activity Overview
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
